![molecular formula C23H19BrN4 B2415269 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 956965-83-6](/img/structure/B2415269.png)
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a bromophenyl group, a dimethylpyrazol group, and a dihydrobenzoquinazoline group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl and dimethylpyrazol groups are likely to be planar due to the presence of conjugated pi systems. The dihydrobenzoquinazoline group may introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic bromine on the phenyl ring and the nucleophilic nitrogen in the pyrazol ring. It could undergo various substitution or addition reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point. The nitrogen atoms in the pyrazol and quinazoline groups could participate in hydrogen bonding, affecting the compound’s solubility .Aplicaciones Científicas De Investigación
Classical and Microwave-Assisted Synthesis
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is part of a family of compounds known for their synthesis versatility. For example, a methodology for synthesizing derivatives involving 3,5-dimethyl-1H-pyrazol and quinazoline was developed, showcasing efficient synthesis methods including microwave heating. These compounds demonstrated significant antimicrobial activities, notably against bacteria (Sojitra et al., 2016). Similarly, other derivatives synthesized using microwave irradiation also displayed notable antimicrobial properties (Raval et al., 2012).
Antitumor and Antibacterial Activity
Further research into dihydrobenzo[h]quinazoline derivatives revealed their promising antitumor and antibacterial properties. The synthesis of these derivatives led to the creation of compounds with potent activity against ascites carcinoma and notable antibacterial efficacy using the agar diffusion method (Markosyan et al., 2019).
Molecular Interactions and Structural Analysis
The molecular behavior and interactions of compounds within this chemical family have been studied extensively. Some derivatives form centrosymmetric dimers, chains, and sheets through hydrogen bonds and pi-pi stacking interactions, offering insights into the molecular structure and interaction patterns of these compounds (Portilla et al., 2005).
Analgesic Properties
Research into the analgesic effects of certain 5,6-dihydrobenzo[h]quinazoline derivatives in mouse models has shown promising results, especially in the context of arthritic pain, suggesting potential applications in pain management (Bonacorso et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQIIVSSPBSCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



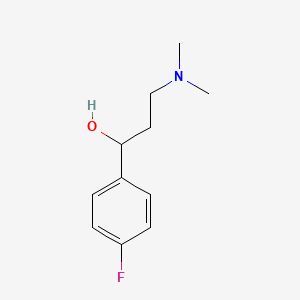
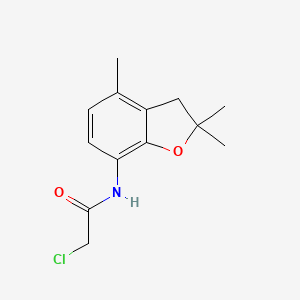
![4-Nitrobenzo[d]isoxazole](/img/structure/B2415190.png)
![2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile](/img/structure/B2415191.png)
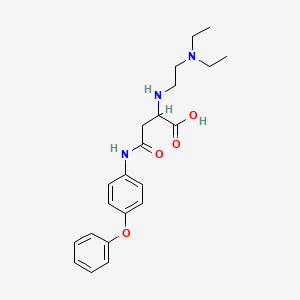
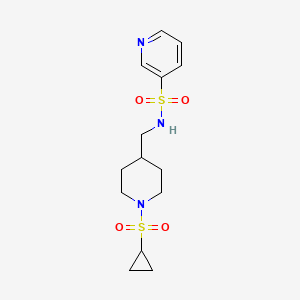
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)
![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)
amine hydrochloride](/img/no-structure.png)
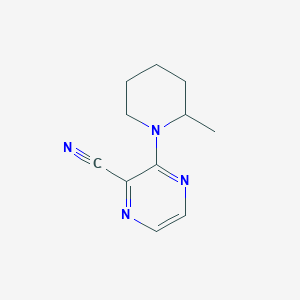
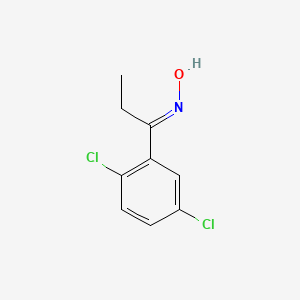
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)